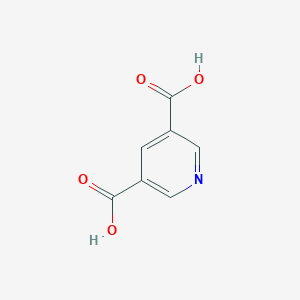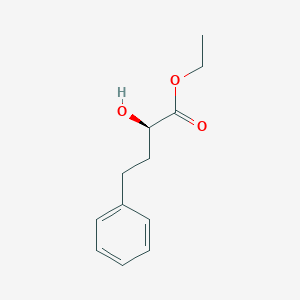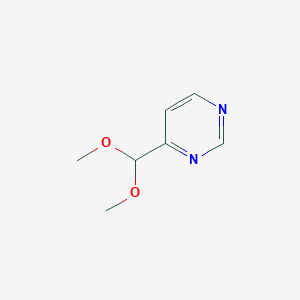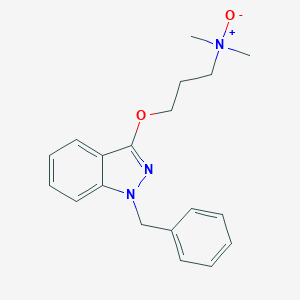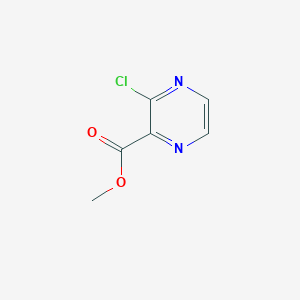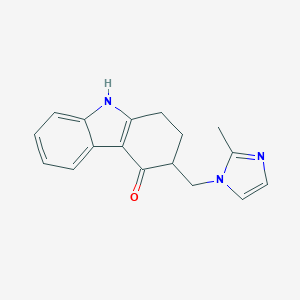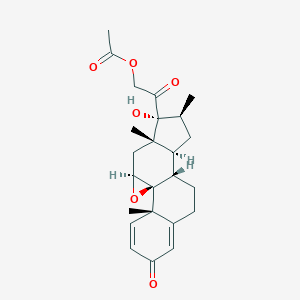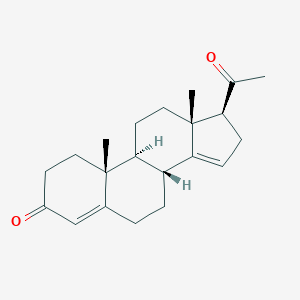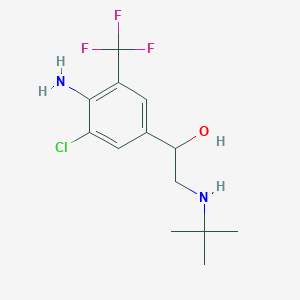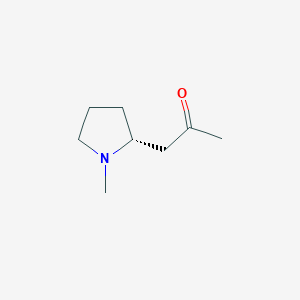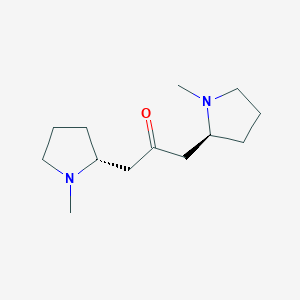
库斯科海格林
描述
Synthesis Analysis
The synthesis of cuscohygrine has been achieved through various chemical pathways. The first enantioselective synthesis of (+)-dihydrocuscohygrine and cuscohygrine was reported by Christian Stapper and S. Blechert (2002), using a ruthenium-catalyzed tandem ring rearrangement metathesis as a key step starting from enantiomerically pure cycloheptene-1,3,5-triol derivative (Stapper & Blechert, 2002). This synthesis pathway is significant for understanding the chemical formation and potential synthetic applications of cuscohygrine.
Molecular Structure Analysis
Cuscohygrine's molecular structure has been a subject of study to understand its formation and potential chemical behaviors. The incorporation studies using labeled compounds in Erythroxylum coca have contributed to understanding cuscohygrine's biosynthesis at the molecular level, indicating the involvement of specific precursors in its formation (Leete et al., 1988; Newquist, Abraham, & Leete, 1993).
Chemical Reactions and Properties
Cuscohygrine's chemical reactions and properties have been explored to a lesser extent in the available literature. However, its synthesis and transformation into other compounds suggest that it participates in various chemical reactions, providing insights into its reactivity and interaction with other chemical entities.
Physical Properties Analysis
The physical properties of cuscohygrine, such as its solubility, melting point, and spectroscopic characteristics, are crucial for its identification and characterization in various samples. While specific studies on cuscohygrine's physical properties are not directly cited, analytical methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been employed to detect cuscohygrine in coca leaves, indicating its physical and chemical behavior during analytical procedures (Glass & Johnson, 1996; Glass, 1997).
Chemical Properties Analysis
Understanding cuscohygrine's chemical properties involves examining its reactivity, stability, and interaction with other molecules. Studies on cuscohygrine's biosynthesis and its presence in coca leaves highlight its natural occurrence and potential roles in the plant's chemical ecology. The studies focusing on its synthesis and detection in plant material contribute to our knowledge of its chemical nature and potential applications (Anet, Hughes, & Ritchie, 1949; Rubio et al., 2017).
科学研究应用
Cuscohygrine is an alkaloid that was first isolated by Carl Liebermann in 1889 . It is found in coca leaves (also known as Cusco-leaves) and some other plants . It is an oil that can be distilled without decomposition only in vacuum and is soluble in water .
Cuscohygrine, along with the related metabolite hygrine, is derived from the Ornithine-Derived Alkaloids . These alkaloids are valuable secondary metabolites widely distributed in plants under natural conditions . They contain a unique bicyclic tropane ring system .
Another tropane alkaloid, scopolamine, is used in preventing nausea and vomiting . Tropane alkaloids exhibit a pattern and distribution frequencies that establish them as chemotaxonomic markers in many angiospermic families .
Cuscohygrine is a bis N-methyl pyrrolidine alkaloid found in coca plants and can also be extracted from plants of the family Solanaceae, including Atropa belladonna (deadly nightshade) and various Datura species . It usually occurs along with other, more potent alkaloids such as atropine or cocaine . Here are some potential applications:
-
Phytochemical Marker Cuscohygrine, along with hygrine, can be used as phytochemical markers to distinguish between chewing coca leaves and cocaine abuse . This could be particularly useful in forensic cases and workplace drug testing .
-
Medicinal Research While specific applications of Cuscohygrine are not well-documented, it belongs to the group of tropane alkaloids. Other members of this group, such as atropine and scopolamine, have several medicinal values . Atropine is used to treat certain types of nerve agents, reduces rigidity in Parkinsonism, and can be used as an antidote to poisoning with parasympathomimetic agents and organophosphorus insecticides . Scopolamine is used in preventing nausea and vomiting .
Cuscohygrine is a bis N-methyl pyrrolidine alkaloid found in coca plants and can also be extracted from plants of the family Solanaceae, including Atropa belladonna (deadly nightshade) and various Datura species . Here are some additional potential applications:
-
Chemotaxonomic Marker Cuscohygrine, along with other tropane alkaloids, can serve as chemotaxonomic markers in many angiospermic families . This can be particularly useful in the classification and identification of plant species .
-
Biosynthetic Research The biosynthesis of Cuscohygrine involves the condensation of a hygrine molecule with another molecule of pyrrolidinium salt . Studying this process can provide insights into the biosynthesis of alkaloids, which can have implications for biotechnological interventions .
-
Pharmacological Effects While specific pharmacological effects of Cuscohygrine are not well-documented, other tropane alkaloids have been reported to have various pharmacological effects . Studying Cuscohygrine could potentially lead to the discovery of new pharmacological properties.
-
Extraction from Various Plant Species Cuscohygrine can be extracted from various plant species, including those in the family Solanaceae . This could have implications for the cultivation and utilization of these plants.
安全和危害
The safety data sheet for Cuscohygrine suggests that if inhaled, the victim should be moved into fresh air . If skin contact occurs, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
属性
IUPAC Name |
1-[(2S)-1-methylpyrrolidin-2-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3/t11-,12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBIACKKLGVLFZ-TXEJJXNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC(=O)CC2CCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC(=O)C[C@@H]2CCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894079 | |
| Record name | Cuscohygrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cuscohygrine | |
CAS RN |
454-14-8 | |
| Record name | Cuscohygrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cuscohygrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cuscohygrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUSCOHYGRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93FJ3823VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



